5-Chloronaphthalene-1,4-diamine dihydrochloride
Description
5-Chloronaphthalene-1,4-diamine dihydrochloride is a naphthalene-derived compound featuring a chlorine substituent at the 5-position and two amine groups at the 1,4-positions, forming a dihydrochloride salt. This structure confers unique physicochemical properties, including enhanced aqueous solubility due to the hydrochloride salt and aromatic stability from the naphthalene backbone. The chlorine atom increases lipophilicity and may influence electronic interactions, making it relevant in pharmaceutical and materials science applications.
Properties
IUPAC Name |
5-chloronaphthalene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.2ClH/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7;;/h1-5H,12-13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRAHSKGOBWLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)Cl)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloronaphthalene-1,4-diamine dihydrochloride typically involves the chlorination of naphthalene followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity levels. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloronaphthalene-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Chloronaphthalene-1,4-diamine dihydrochloride is primarily noted for its potential as a pharmaceutical agent. It has been investigated for its biological activities, particularly in the development of anticancer and antimicrobial agents.
Anticancer Activity
Research indicates that derivatives of naphthalene compounds, including 5-chloronaphthalene-1,4-diamine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, naphthoquinone derivatives synthesized from naphthalene amines have shown promising antitumor properties due to their ability to intercalate DNA and generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Naphthalene derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. Studies suggest that modifications to the naphthalene structure can enhance these activities, making them potential candidates for developing new antibiotics .
Polymer Science
5-Chloronaphthalene-1,4-diamine dihydrochloride serves as a valuable intermediate in the synthesis of various polymers. Its derivatives are utilized in the production of polyamides and polyurethanes due to their favorable mechanical properties.
Polyamide Production
The compound can be used to synthesize polyamides through condensation reactions with dicarboxylic acids. The resulting polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for engineering applications .
Polyurethane Synthesis
As a diamine, it can react with diisocyanates to form polyurethanes. These materials are known for their versatility and are used in coatings, adhesives, and elastomers . The specific properties of the resulting polyurethane depend significantly on the structure of the diamine used in the synthesis.
Synthesis of Bioactive Compounds
5-Chloronaphthalene-1,4-diamine dihydrochloride is a precursor for synthesizing various bioactive compounds through different chemical reactions.
Mannich Reaction
This compound can undergo Mannich reactions to produce amino-naphthoquinone derivatives, which have shown potential as therapeutic agents against diseases such as cancer and malaria . The ability to modify the amine group allows for the introduction of various substituents that can enhance biological activity.
Quinone Derivatives
The transformation of 5-chloronaphthalene-1,4-diamine into quinone derivatives has been explored due to their significant biological activities. These derivatives can act as inhibitors of key enzymes involved in cancer progression and microbial resistance mechanisms .
Mechanism of Action
The mechanism of action of 5-Chloronaphthalene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs with Bicyclic or Cyclohexane Cores
- Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS: 2277-93-2): This compound shares the dihydrochloride salt and diamine functional groups but replaces the naphthalene core with a bicyclo[2.2.2]octane system. Solubility in aqueous media is maintained due to the dihydrochloride salt, but its lipophilicity may differ due to the non-aromatic core .
Cyclohexane-1,4-diamine, 2-isopropyl-5-methyl-, dihydrochloride :
This cyclohexane-based diamine features branched alkyl substituents (isopropyl and methyl) instead of aromatic groups. The absence of conjugation reduces UV activity and electronic resonance, while the dihydrochloride salt ensures moderate water solubility. The steric effects of alkyl groups may hinder molecular interactions in biological systems compared to the planar naphthalene structure .
Benzene-Based Diamine Derivatives
Methyl-1,4-benzenediamine dihydrochloride (CAS: 615-45-2) :
A benzene-ring analog with a methyl substituent. The smaller aromatic system diminishes extended conjugation, reducing stability under UV light compared to naphthalene derivatives. The methyl group slightly increases lipophilicity but lacks the electron-withdrawing effect of chlorine, which may alter reactivity in electrophilic substitutions .2-Methylbenzene-1,4-diamine sulfate (CAS: 615-50-9) :
This compound uses a sulfate salt instead of dihydrochloride, which may reduce solubility in polar solvents. The methyl group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, influencing redox behavior and interaction with biological targets .
Quinazoline Derivatives in Drug Formulations
- D156844 ([5-(1-(2-fluorobenzyl)piperidin-4-ylmethoxy]quinazoline-2,4-diamine dihydrochloride) :
A quinazoline-based dihydrochloride salt with a fluorinated benzyl group. The heterocyclic quinazoline core offers nitrogen-rich sites for hydrogen bonding, while the fluorine atom enhances metabolic stability. Compared to the naphthalene derivative, this compound may exhibit stronger binding to kinase targets but reduced aromatic stacking due to the smaller ring system .
Data Table: Key Properties of Compared Compounds
| Compound Name | Core Structure | Substituents/Salt Form | CAS Number | Key Characteristics |
|---|---|---|---|---|
| 5-Chloronaphthalene-1,4-diamine dihydrochloride | Naphthalene | Cl, NH₂ (dihydrochloride) | Not Provided | High solubility, aromatic conjugation |
| Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride | Bicyclo[2.2.2]octane | NH₂ (dihydrochloride) | 2277-93-2 | Rigid core, reduced π interactions |
| Methyl-1,4-benzenediamine dihydrochloride | Benzene | CH₃, NH₂ (dihydrochloride) | 615-45-2 | Smaller aromatic system, moderate lipophilicity |
| D156844 | Quinazoline | F-benzyl, NH₂ (dihydrochloride) | Not Provided | Kinase inhibition potential, fluorinated |
Research Findings and Implications
Salt Form Impact : Dihydrochloride salts (e.g., bicyclo[2.2.2]octane and quinazoline derivatives) universally enhance aqueous solubility, critical for drug delivery .
Aromatic vs. Aliphatic Cores : Naphthalene derivatives exhibit stronger UV absorption and π-π stacking than bicyclic or cyclohexane analogs, advantageous in photostability studies .
Substituent Effects : Chlorine’s electron-withdrawing nature increases electrophilic reactivity compared to methyl or hydroxyl groups, influencing synthetic pathways and degradation profiles .
Biological Relevance : Quinazoline-based dihydrochlorides (e.g., D156844) show targeted kinase inhibition, while naphthalene derivatives may excel in materials science due to extended conjugation .
Biological Activity
5-Chloronaphthalene-1,4-diamine dihydrochloride (CAS No. 144754-08-5) is a chemical compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies that highlight its significance in various fields, particularly in medicinal chemistry and environmental biology.
- Molecular Formula : C₁₀H₉ClN₂
- Molecular Weight : 192.64 g/mol
- CAS Number : 144754-08-5
Mechanisms of Biological Activity
The biological activity of 5-Chloronaphthalene-1,4-diamine dihydrochloride is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to 5-Chloronaphthalene-1,4-diamine can act as inhibitors for specific enzymes involved in cellular signaling pathways, including those related to cancer progression. For instance, it has been noted in patents that certain derivatives can irreversibly inhibit KRas G12C, a mutant form of the KRas protein implicated in many cancers .
- Antimicrobial Properties : Studies have shown that naphthalene derivatives exhibit antimicrobial activity against various pathogens. This property is crucial for developing new antibacterial agents amid rising antibiotic resistance.
- Biodegradation Potential : The compound's structure allows for interactions with environmental bacteria, enhancing biodegradation processes. A study on chloronaphthalene compounds demonstrated that exposure to such pollutants could lead to bacterial adaptation, increasing their degradation efficiency .
1. Anticancer Activity
A study explored the anticancer properties of naphthalene derivatives, including 5-Chloronaphthalene-1,4-diamine dihydrochloride. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
2. Environmental Impact
Research highlighted the role of environmental bacteria in degrading chlorinated aromatic compounds, including those structurally related to 5-Chloronaphthalene-1,4-diamine. Bacteria such as Pseudomonas and Serratia were shown to adapt over time, improving their capacity to degrade these pollutants effectively .
Data Table: Biological Activities of 5-Chloronaphthalene-1,4-diamine Dihydrochloride
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-chloronaphthalene-1,4-diamine dihydrochloride, and how can purity be validated?
- Methodology : The synthesis of dihydrochloride derivatives typically involves sequential amination and chlorination steps, followed by salt formation using HCl. For example, quinazoline dihydrochloride derivatives are synthesized via nucleophilic substitution and cyclization, with purity assessed via HPLC (>98%) and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) . Adapt this protocol with naphthalene-specific precursors. Use elemental analysis (C, H, N, Cl) to confirm stoichiometry .
Q. How should 5-chloronaphthalene-1,4-diamine dihydrochloride be stored to ensure long-term stability?
- Methodology : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Stability studies for similar dihydrochlorides show degradation <5% over 1–2 years at -20°C, validated via mass spectrometry . Avoid freeze-thaw cycles by aliquoting .
Q. What analytical techniques are recommended for characterizing this compound’s solubility and stability in aqueous buffers?
- Methodology : Use UV-Vis spectroscopy (λmax ~270–300 nm for naphthalene derivatives) to monitor solubility in PBS or DMSO. Stability in buffers (pH 4–9) can be assessed via time-resolved HPLC, with degradation products identified by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
